

# "sodium tetraethylborate CAS number and molecular structure"

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Compound of Interest

Compound Name: Sodium tetraethylborate

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# Sodium Tetraethylborate: A Comprehensive Technical Guide

CAS Number: 15523-24-7

## **Molecular Structure and Properties**

**Sodium tetraethylborate**, a potent organoboron compound, possesses the chemical formula C<sub>8</sub>H<sub>20</sub>BNa and a molecular weight of approximately 150.05 g/mol .[1] Its structure consists of a central boron atom bonded to four ethyl groups, forming a tetraethylborate anion, with a sodium cation providing the counter charge. The linear formula is represented as (C<sub>2</sub>H<sub>5</sub>)<sub>4</sub>BNa. This compound typically appears as a white to off-white crystalline powder.[1]

**Chemical Identifiers** 

Identifier	Value
CAS Number	15523-24-7
Molecular Formula	C8H20BNa
Molecular Weight	150.05 g/mol [1]
InChI Key	SZSBMTRYJRHYNI-UHFFFAOYSA-N
SMILES	[Na+].CCINVALID-LINK(CC)CC



**Physicochemical Properties** 

Property	Value
Melting Point	140-142 °C (decomposes)
Solubility	Decomposes in water. Stable in dry hydrocarbon solvents. Soluble in tetrahydrofuran (THF).
Appearance	White to off-white crystalline powder[1]

## **Synthesis of Sodium Tetraethylborate**

A common laboratory-scale synthesis of **sodium tetraethylborate** involves the reaction of triethylborane with sodium hydride. This reaction is typically carried out in an inert solvent, such as toluene, under heating.

# Experimental Protocol: Synthesis from Triethylborane and Sodium Hydride

#### Materials:

- Triethylborane (BEt₃)
- Sodium hydride (NaH)
- Anhydrous toluene
- Inert gas (e.g., nitrogen or argon)
- Schlenk line apparatus
- Reflux condenser
- · Magnetic stirrer and heat source

#### Procedure:



- Under an inert atmosphere, a slurry of sodium hydride in anhydrous toluene is prepared in a Schlenk flask equipped with a reflux condenser and a magnetic stirrer.
- Triethylborane is added dropwise to the heated slurry of sodium hydride in toluene.
- The reaction mixture is then heated to reflux and maintained at this temperature with vigorous stirring to ensure complete reaction. The progress of the reaction can be monitored by observing the consumption of the sodium hydride.
- Upon completion of the reaction, the mixture is cooled to room temperature.
- The resulting **sodium tetraethylborate**, which may precipitate out of the solution upon cooling, can be isolated by filtration under an inert atmosphere.
- The isolated solid is washed with a dry, non-reactive solvent like hexane to remove any unreacted starting materials and byproducts.
- The final product is dried under vacuum to yield pure **sodium tetraethylborate**.

Note: This is a generalized protocol. For specific and validated procedures, refer to relevant literature.



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Synthesis workflow for **sodium tetraethylborate**.

## **Applications in Research and Drug Development**

The primary application of **sodium tetraethylborate** in research, particularly in environmental and analytical chemistry, is as a derivatizing agent. Its utility stems from its ability to act as an efficient ethyl group donor.



# Derivatization of Organometallic Compounds for GC-MS Analysis

Many organometallic compounds, such as organotins, are often ionic and non-volatile, making them unsuitable for direct analysis by gas chromatography-mass spectrometry (GC-MS). **Sodium tetraethylborate** is employed to convert these polar analytes into their more volatile and thermally stable ethylated derivatives. This process, known as ethylation, significantly enhances their chromatographic separation and subsequent detection.

# **Experimental Protocol: Ethylation of Organotin Compounds in Water Samples**

#### Materials:

- Water sample containing organotin compounds
- Sodium tetraethylborate solution (e.g., 1% w/v in a suitable solvent)
- Buffer solution (e.g., acetate buffer, pH 4-5)
- Organic extraction solvent (e.g., hexane or dichloromethane)
- Anhydrous sodium sulfate
- Internal standard (optional, for quantification)

### Procedure:

- An aqueous sample is placed in a reaction vessel.
- The pH of the sample is adjusted to a range of 4-5 using a suitable buffer. This pH range is generally optimal for the ethylation of organotin compounds.[2]
- An excess of the sodium tetraethylborate solution is added to the buffered sample. An
  excess is necessary to ensure complete derivatization, as the reagent can also react with
  other components in the sample matrix.[2]
- The mixture is shaken vigorously to facilitate the ethylation reaction.

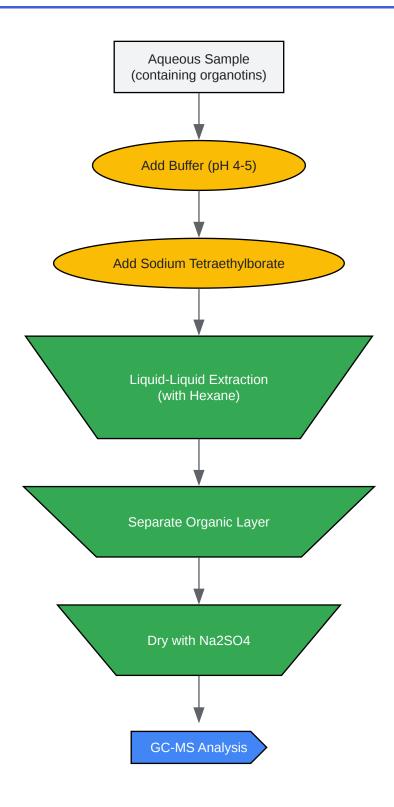






- The newly formed volatile ethylated organotin derivatives are then extracted from the aqueous phase using an organic solvent like hexane.
- The organic extract is separated and dried over anhydrous sodium sulfate to remove any residual water.
- The dried extract is then concentrated to a suitable volume before analysis by GC-MS.





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Workflow for the derivatization of organotins.

## **Handling and Safety**



**Sodium tetraethylborate** is a highly reactive and hazardous compound that requires careful handling in a controlled laboratory environment.

- Pyrophoric Nature: It is pyrophoric, meaning it can ignite spontaneously upon contact with air.
- Water Reactivity: It reacts violently with water and moisture, releasing flammable gases.
- Storage: It must be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container, away from sources of ignition, heat, and moisture.
- Personal Protective Equipment (PPE): Appropriate PPE, including flame-retardant laboratory coats, safety goggles, and gloves, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood or a glove box.

## **Spectroscopic Data**

While a complete set of spectroscopic data for **sodium tetraethylborate** is not readily available in public databases, the following are expected characteristic features based on its structure:

- ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl groups, likely a quartet for the methylene (-CH<sub>2</sub>) protons and a triplet for the methyl (-CH<sub>3</sub>) protons, with coupling between them.
- 13C NMR: The carbon NMR spectrum should exhibit two distinct signals corresponding to the methylene and methyl carbons of the ethyl groups.
- FTIR: The infrared spectrum would be characterized by absorption bands corresponding to the C-H stretching and bending vibrations of the ethyl groups. Vibrations associated with the B-C bonds would also be present.

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### References

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